tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in drug discovery.
Preparation Methods
The synthesis of tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:
Dianion Alkylation and Cyclization: The synthesis begins with the preparation of ethyl 2-oxindoline-5-carboxylate. This intermediate undergoes dianion alkylation followed by cyclization to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
Chemical Reactions Analysis
tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a key building block in the synthesis of various biologically active molecules, including growth hormone secretagogues, neurokinin antagonists, and oxytocin antagonists.
Drug Discovery: Due to its unique structure, it is used in the development of new therapeutic agents targeting a wide range of receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell cycle progression or modulation of neurotransmitter release .
Comparison with Similar Compounds
tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is compared with other spirocyclic oxindole derivatives, such as:
Spiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spirocyclic structure but differs in the type of rings fused.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: Another spirocyclic compound with different biological activities and applications.
Properties
Molecular Formula |
C17H23N3O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 7-amino-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10,18H2,1-3H3,(H,19,21) |
InChI Key |
AOCQSLGSWLNHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)N)NC2=O |
Origin of Product |
United States |
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